methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
Description
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-15(19)14-17-18(11-8-6-10(16)7-9-11)12-4-2-3-5-13(12)23(14,20)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRDRRMSFUXRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves multiple steps, starting with the formation of the benzothiadiazine core. This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide may be used to study biological processes and interactions. Its potential bioactivity can be explored in various assays and experiments.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its chemical properties may make it suitable for targeting specific biological pathways or receptors.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide with its closest structural analog, 1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine-3-carboxylic acid 4,4-dioxide (CAS: 1779132-02-3), based on available data and structural inferences .
Structural and Functional Differences
Physicochemical Properties
Electronic and Reactivity Profile
- 4-Chlorophenyl vs.
- Ester vs. Carboxylic Acid : The methyl ester group reduces polarity and acidity compared to the carboxylic acid, which may influence pharmacokinetic behavior (e.g., membrane permeability) if used in biological systems.
Biological Activity
Methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide (CAS Number: 932975-40-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₄S |
| Molecular Weight | 350.8 g/mol |
| Density | 1.55 g/cm³ |
| Boiling Point | 387.5 °C at 760 mmHg |
| Flash Point | 188.1 °C |
Biological Activity Overview
Research indicates that compounds within the benzothiadiazine class exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against various viral infections.
- Anticancer Properties : Studies suggest potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound displays activity against several bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation through various biochemical pathways.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that related benzothiadiazine derivatives exhibited significant cytotoxic effects on glioma cell lines. The mechanism involved the induction of necroptosis and autophagy, highlighting the compound's potential as an anticancer agent .
- Antiviral Potential : Research has indicated that similar compounds can inhibit viral replication in vitro. For instance, a derivative was shown to effectively reduce the viral load in hepatitis C virus models.
- Antimicrobial Studies : In vitro assays revealed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
The biological activities of this compound can be attributed to its unique structural features:
- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and may facilitate interaction with cellular membranes.
- Benzothiadiazine Core : This structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Future Directions
Further pharmacological studies are essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future research include:
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Investigating therapeutic applications in oncology and infectious diseases.
Q & A
Basic: What are the established synthetic routes for methyl 1-(4-chlorophenyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide?
Answer:
A common approach involves cyclocondensation of substituted anilines with sulfonyl chlorides, followed by esterification. For example, Siddiqui et al. (2012) synthesized benzothiadiazine derivatives via a two-step process: (1) reacting 4-chloroaniline with chlorosulfonic acid to form the sulfonamide intermediate, and (2) cyclization with methyl chlorooxalate under reflux in anhydrous tetrahydrofuran (THF). Yield optimization (typically 60-75%) requires strict control of reaction temperature (70-80°C) and nitrogen atmosphere to prevent hydrolysis . Modifications, such as using catalytic triethylamine, can enhance regioselectivity .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Answer:
Key methods include:
- 1H/13C NMR : Aromatic protons (δ 7.2-8.1 ppm) and the methyl ester group (δ 3.9 ppm, singlet) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for S=O (1350-1250 cm⁻¹) and ester C=O (1720-1700 cm⁻¹).
- X-ray Diffraction (XRD) : Resolves bond angles (e.g., S–N–C ~120°) and dihedral angles between the benzothiadiazine core and 4-chlorophenyl group, as reported in Siddiqui et al. (2012) .
Advanced: How can researchers address discrepancies in reported biological activities of benzothiadiazine derivatives?
Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent purity) or structural analogs. Methodological steps include:
- Re-evaluating purity : Use HPLC (>95% purity) to exclude impurities affecting activity.
- Comparative SAR studies : Kamal et al. (2006) demonstrated that replacing the 4-chlorophenyl group with a methyl substituent reduced anti-inflammatory activity by 40%, highlighting substituent sensitivity .
- Standardized assays : Replicate studies under identical conditions (e.g., IC50 measurements in triplicate).
Advanced: What strategies optimize the yield of the target compound in multi-step syntheses?
Answer:
Critical parameters:
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
- Storage : In airtight containers under nitrogen at -20°C to prevent oxidation .
Advanced: How do substituents on the benzothiadiazine core affect its electronic properties?
Answer:
The 4-chlorophenyl group induces electron-withdrawing effects, altering the compound’s HOMO-LUMO gap. Computational studies (DFT) reveal:
- Chlorine substitution : Reduces electron density at the S=O groups, increasing electrophilicity.
- Methyl ester : Stabilizes the carboxylate moiety, enhancing solubility in polar solvents.
These properties correlate with reactivity in nucleophilic substitution assays .
Advanced: What are the challenges in correlating structural features with in vitro activity?
Answer:
Key challenges include:
- Conformational flexibility : The benzothiadiazine ring’s puckering (observed via XRD) may obscure binding interactions.
- Solvent effects : Activity in DMSO vs. aqueous buffers varies due to aggregation.
- Metabolite interference : Reddy et al. (1986) noted that hepatic microsomal enzymes degrade the ester group, requiring stabilized prodrug designs .
Basic: What solubility characteristics influence experimental design?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
